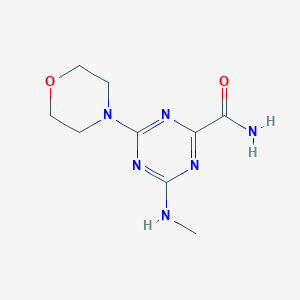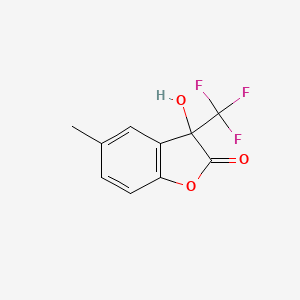![molecular formula C12H11ClN4O3S B11076933 N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B11076933.png)
N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}acetamide is a synthetic organic compound known for its diverse applications in scientific research. It features a chloropyridazine moiety linked to a sulfamoylphenyl group, making it a valuable molecule in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}acetamide typically involves multiple steps:
-
Formation of the Chloropyridazine Intermediate
Starting Material: 3-chloropyridazine.
Reaction: Chlorination using thionyl chloride or phosphorus pentachloride.
Conditions: Reflux in an inert solvent like dichloromethane.
-
Sulfamoylation
Starting Material: 4-aminobenzenesulfonamide.
Reaction: Coupling with the chloropyridazine intermediate.
Conditions: Use of a base such as triethylamine in a polar aprotic solvent like dimethylformamide (DMF).
-
Acetylation
Starting Material: The sulfamoyl intermediate.
Reaction: Acetylation using acetic anhydride.
Conditions: Mild heating in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification: Techniques such as recrystallization or chromatography to obtain high-purity product.
Quality Control: Rigorous testing for impurities and consistency.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate or hydrogen peroxide.
Conditions: Aqueous or organic solvents, often under mild heating.
Products: Oxidized derivatives, potentially altering the sulfamoyl or acetamide groups.
-
Reduction
Reagents: Sodium borohydride or lithium aluminum hydride.
Conditions: Anhydrous conditions, typically in ether solvents.
Products: Reduced forms of the chloropyridazine or sulfamoyl groups.
-
Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Basic or acidic environments, depending on the nucleophile.
Products: Substituted derivatives, modifying the phenyl or pyridazine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, DMF, ether.
Catalysts: Pyridine, triethylamine.
Scientific Research Applications
N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}acetamide is utilized in various fields:
-
Chemistry
Catalysis: As a ligand in catalytic reactions.
Material Science: In the synthesis of polymers and advanced materials.
-
Biology
Enzyme Inhibition: Studying enzyme kinetics and inhibition mechanisms.
Cell Signaling: Investigating pathways involving sulfamoyl derivatives.
-
Medicine
Drug Development: As a lead compound in the development of new pharmaceuticals.
Diagnostics: In the design of diagnostic agents for imaging and assays.
-
Industry
Agriculture: As a potential agrochemical for pest control.
Environmental Science: In the development of sensors for detecting pollutants.
Mechanism of Action
The mechanism by which N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}acetamide exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Modulating biochemical pathways, such as inhibiting enzyme activity or altering signal transduction.
Comparison with Similar Compounds
Similar Compounds
N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}methanesulfonamide: Similar structure but with a methanesulfonamide group.
N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}propionamide: Contains a propionamide group instead of acetamide.
Uniqueness
N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}acetamide is unique due to its specific combination of the chloropyridazine and sulfamoylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C12H11ClN4O3S |
|---|---|
Molecular Weight |
326.76 g/mol |
IUPAC Name |
N-[4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C12H11ClN4O3S/c1-8(18)14-9-2-4-10(5-3-9)21(19,20)17-12-7-6-11(13)15-16-12/h2-7H,1H3,(H,14,18)(H,16,17) |
InChI Key |
DQGCGYHKEFSCGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[6-(Acetyloxy)-7-chloro-1,2,3,9A-tetrahydro-3AH-spiro[cyclopenta[B]chromene-9,1'-cyclopentan]-3A-YL]-6-chloro-1,3-phenylene diacetate](/img/structure/B11076858.png)
![N-(2,4-dichlorophenyl)-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide](/img/structure/B11076885.png)
![(4Z)-4-{2-[(3-iodobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11076889.png)
![Ethyl 4-(3-{(4-fluorobenzyl)[(4-methoxyphenyl)carbamoyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B11076892.png)
![4-[(8-chloro-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]benzonitrile](/img/structure/B11076899.png)
![2-methyl-5-[(2S)-2-(pyridin-3-yl)piperidin-1-yl]pent-3-yn-2-yl acetate](/img/structure/B11076900.png)


![2-{[5-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11076915.png)

![2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-allyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B11076940.png)
![(5Z)-1-phenyl-5-[(piperidin-1-ylamino)methylidene]-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B11076944.png)
![ethyl 4-({[(2Z)-3-benzyl-2-(benzylimino)-4-oxo-3,4-dihydro-2H-1,3-thiazin-6-yl]carbonyl}amino)benzoate](/img/structure/B11076948.png)

